2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-17(23-8-10-24(11-9-23)18-19-6-1-7-20-18)14-4-5-16-21-15(13-2-3-13)12-25(16)22-14/h1,4-7,12-13H,2-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXGGRHJYNRXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Directed Cyclization
The halogen’s electronic effects are critical for preventing undesired alkylation pathways. In non-halogenated pyridazines, competing alkylation at the non-adjacent nitrogen leads to low yields of the bicyclic product. Introducing a chlorine atom at the 6-position suppresses this side reaction, achieving cyclization yields exceeding 70%.
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | Cyclopropylboronic acid, Pd(dppf)Cl₂, Na₂CO₃ | 90°C, N₂, 48 h | 40% |
Functionalization of the Imidazo[1,2-b]pyridazine Carbonyl Group
The 6-carbonyl group is introduced through hydrolysis of a nitrile intermediate or direct oxidation.
Nitrile Hydrolysis
A nitrile-substituted intermediate, 6-chloro-2-methylimidazo[1,2-b]pyridazine-8-carbonitrile, is synthesized via palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF under microwave irradiation. Subsequent hydrolysis with aqueous HCl yields the corresponding carboxylic acid, which is converted to the acyl chloride using thionyl chloride.
Synthesis of the Piperazine-Pyrimidine Moiety
The piperazine-pyrimidine fragment is prepared through nucleophilic aromatic substitution.
Formation of 1-(Pyrimidin-2-yl)piperazine
2-Chloropyrimidine reacts with piperazine in a polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures (60–120°C) to yield 1-(pyrimidin-2-yl)piperazine. Potassium carbonate is typically employed as a base to deprotonate piperazine, facilitating nucleophilic attack.
Amide Bond Formation and Final Coupling
The imidazo[1,2-b]pyridazine-6-carbonyl chloride is coupled with 1-(pyrimidin-2-yl)piperazine under Schotten-Baumann conditions or using coupling agents such as HATU.
Coupling Reaction Optimization
In a standard procedure, equimolar amounts of the acyl chloride and piperazine derivative are stirred in dichloromethane with triethylamine as a base. The reaction proceeds at room temperature, achieving yields of 50–60% after purification.
Table 2: Amide Coupling Reaction Parameters
| Carbonyl Component | Amine Component | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl chloride | 1-(Pyrimidin-2-yl)piperazine | Et₃N | CH₂Cl₂ | 53% |
Challenges and Side Reactions
Competing Alkylation Pathways
During imidazo[1,2-b]pyridazine synthesis, alkylation at non-target nitrogens can occur if halogen directing groups are absent. This issue is mitigated by using 3-amino-6-halopyridazines.
Byproduct Formation in Cross-Coupling
Palladium-catalyzed reactions with cyclopropylboronic acid may produce dehalogenated byproducts, necessitating careful control of reaction time and temperature.
Structural Characterization and Analytical Data
The final compound is characterized via LC-MS, ¹H/¹³C NMR, and HRMS. Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific bonds and interactions with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound shares structural motifs with several classes of heterocycles, including pyrazolopyrimidines, imidazopyridines, and piperazine-containing derivatives. Key comparisons are outlined below:
2.1.1 Imidazo[1,2-a]pyridine Derivatives
Compounds such as IP-3, IP-6, and IP-7 () feature an imidazo[1,2-a]pyridine core substituted with piperazine-linked groups. Unlike the target compound, which uses a pyridazine ring (imidazo[1,2-b]pyridazine), these analogs employ a pyridine-based system. For example, IP-3 (molecular weight 400.4 g/mol) incorporates a 4-fluorophenyl group and phenylpiperazine, whereas the target compound’s cyclopropyl group may reduce steric hindrance and improve membrane permeability .
2.1.2 Pyrazolo[3,4-d]pyrimidines and Triazolopyrimidines
highlights pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, which share fused bicyclic systems with the target compound. The rigidity of the imidazo[1,2-b]pyridazine core in the target may confer greater metabolic stability compared to isomerization-prone pyrazolotriazolopyrimidines .
Piperazine-Containing Derivatives
Piperazine is a common pharmacophore in CNS-targeting agents. describes compounds 5–7, where piperazine-linked spiro-cyclohexane derivatives show high 5-HT2A receptor affinity (Ki = 15–46 nM). In contrast, the target compound’s piperazine is conjugated to a pyrimidine and imidazopyridazine, which may alter receptor selectivity. The carbonyl group in the target compound (vs.
Substituent Effects
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl substituent in the target compound may enhance metabolic stability compared to methyl or ethyl groups (e.g., IP-7 in ), which are susceptible to cytochrome P450 oxidation.
- Linker Modifications: describes a compound with an oxymethyl-piperidine linker, whereas the target uses a carbonyl-piperazine bridge.
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on molecular formulas.
Biological Activity
The compound 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.4 g/mol
The compound features a unique structure characterized by a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and a piperazine moiety. This structural diversity is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and anticancer agent . Notably, it has been identified as an inhibitor of the cytokine Interleukin-17A (IL-17A) , which plays a significant role in inflammatory diseases.
The proposed mechanism of action involves:
- Inhibition of IL-17A : By binding to IL-17A or its receptors, the compound may reduce the production of pro-inflammatory cytokines, thereby modulating immune responses.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and interference with cell signaling mechanisms.
In Vitro Studies
A series of studies have evaluated the compound's effectiveness against various cancer cell lines. For instance:
- NCI-60 Cell Line Panel Screening : The compound exhibited significant cytotoxicity across multiple cancer types, particularly non-small cell lung cancer and melanoma. The inhibition percentages ranged from 92% to 96% in various assays.
| Cancer Type | Inhibition Percentage |
|---|---|
| Non-small Cell Lung | 95.45% |
| Melanoma | 95.18% |
| Leukemia | 96.27% |
| Breast Cancer | 96.08% |
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural features in enhancing biological activity:
- The presence of the cyclopropyl group is crucial for binding affinity to target proteins.
- Variations in substituents on the piperazine ring have been shown to modulate potency against specific cancer types.
Comparative Analysis with Similar Compounds
The compound can be compared with other biologically active imidazo[1,2-b]pyridazines:
| Compound Name | Activity Type | Key Features |
|---|---|---|
| Relugolix | Hormonal antagonist | Contains pyridazine ring |
| Deucravacitinib | Tyrosine kinase inhibitor | Allosteric modulation |
| Minaprine | Monoamine oxidase inhibitor | Antidepressant properties |
Q & A
Q. What are the recommended synthetic routes for 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Core formation : Cyclization of precursors (e.g., imidazo[1,2-b]pyridazine) using microwave-assisted or thermal conditions.
Functionalization : Coupling the core with piperazine and pyrimidine moieties via nucleophilic substitution or amide-bond formation.
- Optimization : Apply Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce trials while identifying critical parameters (Table 1) .
Q. Table 1: Example DoE Variables for Coupling Reaction Optimization
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature (°C) | 60–120 | 90 |
| Solvent (Polarity) | DMF, THF, DCM | DMF |
| Catalyst (Pd loading) | 1–5 mol% | 3 mol% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry of the imidazo[1,2-b]pyridazine core (¹H/¹³C NMR) and piperazine substitution patterns (2D NMR, e.g., HSQC).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- HPLC-PDA/MS : Assess purity (>95%) and detect byproducts (e.g., unreacted intermediates) .
Q. What biological targets are associated with this compound’s structural analogs?
- Methodology : Imidazo[1,2-b]pyridazine derivatives are reported to target:
- Kinases : e.g., JAK2/STAT3 inhibitors (IC₅₀ < 100 nM in leukemia models).
- GPCRs : CXCR3/CXCR4 chemokine receptors (anti-inflammatory applications).
- Microbial enzymes : DNA gyrase (antibacterial activity).
Prioritize target validation via enzyme inhibition assays (e.g., fluorescence polarization) and cellular viability screens .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Purity verification : Reanalyze compound batches via HPLC and elemental analysis to exclude impurities.
- Assay standardization : Compare protocols (e.g., ATP concentration in kinase assays, cell passage number).
- Orthogonal assays : Validate hits using SPR (binding affinity) vs. functional assays (e.g., cAMP modulation for GPCRs).
- Meta-analysis : Cross-reference structural analogs (e.g., pyridazine vs. pyrimidine cores) to identify SAR trends .
Q. What computational strategies are effective for predicting this compound’s reactivity and binding modes?
- Methodology :
- Quantum Mechanics (QM) : Use DFT (e.g., B3LYP/6-31G*) to model cyclopropane ring strain and reaction pathways (e.g., amide coupling barriers).
- Molecular Dynamics (MD) : Simulate piperazine flexibility in solvent (explicit water models) to assess conformational stability.
- Docking studies : Employ AutoDock Vina or Schrödinger to predict binding poses in kinase pockets (e.g., PDB 4UB) .
Q. How can SAR studies be designed to improve selectivity against off-target receptors?
- Methodology :
Scaffold diversification : Synthesize analogs with varied substituents (e.g., cyclopropyl vs. methyl groups) (Table 2).
In vitro profiling : Screen against panels of related targets (e.g., kinase family members).
Crystallography : Resolve co-crystal structures to identify key binding interactions (e.g., hydrogen bonds with hinge regions) .
Q. Table 2: Hypothetical SAR for Imidazo[1,2-b]pyridazine Derivatives
| R-group (Position 2) | IC₅₀ (JAK2, nM) | Selectivity Ratio (JAK2/JAK3) |
|---|---|---|
| Cyclopropyl | 12 | 15:1 |
| Methyl | 45 | 3:1 |
| Phenyl | 120 | 1:1 |
Q. What strategies mitigate instability of the cyclopropane ring under physiological conditions?
- Methodology :
- Prodrug design : Mask the cyclopropane with ester/amide groups cleaved enzymatically in vivo.
- Formulation optimization : Use lyophilized nanoparticles or liposomal encapsulation to reduce hydrolysis.
- Accelerated stability testing : Monitor degradation (e.g., LC-MS) under varied pH/temperature .
Data Contradiction Analysis Framework
- Case Study : Discrepancies in reported antibacterial activity (MIC 2–32 µg/mL).
- Root cause : Variations in bacterial strain efflux pump expression or compound solubility.
- Resolution :
Repeat assays with isogenic strains (e.g., E. coli ΔacrB vs. wild-type).
Measure solubility via shake-flask method and correlate with MIC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
